Pan‑JAK Potency Advantage of the Spiro‑Pyrrolopyrimidine Core Over Non‑Spirocyclic JAK Inhibitors
The final drug product delgocitinib, which is derived directly from the title compound by N‑cyanoacetylation, displays balanced nanomolar potency across all JAK family members. When compared with the prototypical non‑spirocyclic JAK inhibitor tofacitinib, delgocitinib retains similar JAK1/2 potency while showing an improved Tyk2 selectivity window. Data from parallel enzymatic assays establish that the spiro‑pyrrolopyrimidine scaffold, once elaborated to the API, delivers a JAK1 IC50 of 2.8 nM, JAK2 IC50 of 2.6 nM, JAK3 IC50 of 13 nM, and Tyk2 IC50 of 58 nM . In contrast, tofacitinib (CP‑690,550) exhibits JAK1 IC50 of 3.2 nM, JAK2 IC50 of 4.1 nM, JAK3 IC50 of 1.6 nM, and Tyk2 IC50 of 44 nM under the same assay format .
| Evidence Dimension | JAK isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | JAK1 2.8 nM; JAK2 2.6 nM; JAK3 13 nM; Tyk2 58 nM |
| Comparator Or Baseline | Tofacitinib: JAK1 3.2 nM; JAK2 4.1 nM; JAK3 1.6 nM; Tyk2 44 nM |
| Quantified Difference | Delgocitinib improves JAK1 potency by ~14%, JAK2 potency by ~37%, reduces JAK3 over‑inhibition (8‑fold higher IC50), and widens Tyk2 selectivity vs JAK3 |
| Conditions | Recombinant JAK kinase domains, ATP‑competitive fluorescence‑based assay, 1 mM ATP |
Why This Matters
Procurement of the title compound provides the scaffold that yields a clinically approved pan‑JAK inhibitor with a distinct selectivity fingerprint versus tofacitinib, making it the entry point for developing next‑generation topical JAK therapeutics.
